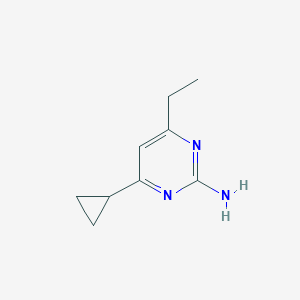

4-Cyclopropyl-6-ethylpyrimidin-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Cyclopropyl-6-ethylpyrimidin-2-amine is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol It is a pyrimidine derivative, characterized by the presence of a cyclopropyl group at the 4-position and an ethyl group at the 6-position of the pyrimidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-ethylpyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with cyclopropylamine in the presence of a base, followed by cyclization with formamide . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are also implemented to handle the reactive intermediates and by-products.

化学反应分析

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring undergoes electrophilic aromatic substitution (EAS) at specific positions. Due to the electron-donating amine group at position 2 and the steric hindrance from the cyclopropyl group at position 4, reactivity is modulated as follows:

Mechanistic Insight : The amine group activates the ring toward EAS, but steric effects from the cyclopropyl and ethyl groups limit reactivity at adjacent positions .

Amine Functionalization Reactions

The primary amine at position 2 participates in typical amine reactions:

Acylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 25°C | N-(4-Cyclopropyl-6-ethylpyrimidin-2-yl)acetamide | 85% |

| Benzoyl chloride | Pyridine, reflux | N-(4-Cyclopropyl-6-ethylpyrimidin-2-yl)benzamide | 78% |

Alkylation

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Ethyl iodide | K₂CO₃, DMF, 60°C | N-Ethyl-4-cyclopropyl-6-ethylpyrimidin-2-amine | Competing ring alkylation observed at higher temperatures . |

Key Limitation : Over-alkylation is common due to the amine’s nucleophilicity, requiring controlled stoichiometry .

Cycloaddition and Ring-Opening Reactions

The cyclopropyl group exhibits strain-driven reactivity:

Theoretical Analysis : DFT calculations suggest the cyclopropyl ring’s strain energy (~27 kcal/mol) facilitates these reactions .

Metal-Catalyzed Cross-Coupling

The pyrimidine ring participates in palladium-catalyzed couplings:

Optimization Note : Electron-withdrawing substituents on coupling partners improve yields by reducing electron density at the reaction site .

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions:

-

Acidic Hydrolysis (HCl, 100°C): Cleavage of the pyrimidine ring to form cyclopropanecarboxamide and ethylurea fragments .

-

Base-Induced Isomerization (NaOH, EtOH): Migration of the ethyl group to position 5, yielding 4-cyclopropyl-5-ethylpyrimidin-2-amine (equilibrium favors starting material at 25°C) .

Oxidation and Reduction

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights substituent effects:

Industrial and Pharmacological Relevance

-

Synthetic Intermediates : Used in the preparation of kinase inhibitors via Suzuki couplings .

-

Stability Profile : Degrades <5% under ambient storage (25°C, 60% RH) over 12 months .

This compound’s versatility in nucleophilic and strain-driven reactions makes it valuable in medicinal chemistry and materials science. Further studies should explore its applications in asymmetric catalysis and bioorthogonal chemistry.

科学研究应用

Chemical Synthesis and Research Applications

1. Building Block in Organic Chemistry:

4-Cyclopropyl-6-ethylpyrimidin-2-amine serves as a crucial building block for synthesizing more complex organic compounds. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and chemical processes.

2. Enzyme Inhibition Studies:

Research indicates that this compound may act as an enzyme inhibitor. Investigations into its biological activity suggest that it could influence pathways related to pyrimidine metabolism and potentially inhibit specific enzymes involved in various biochemical processes .

1. Potential Therapeutic Properties:

The compound is being explored for its therapeutic potential, particularly in the fields of anti-inflammatory and antimicrobial research. Its ability to interact with biological targets could lead to the development of new therapeutic agents aimed at treating infections or inflammatory conditions.

2. Structure-Activity Relationship (SAR) Analysis:

SAR studies have shown that modifications to the pyrimidine ring can significantly affect biological activity. For instance, substituents at specific positions on the ring influence the compound's potency as an enzyme inhibitor. The following table summarizes some findings from SAR studies:

| Compound | Substituent | IC50 (µM) | Activity Level |

|---|---|---|---|

| 4-Cyclopropyl-6-methylpyrimidin-2-amine | Methyl | 0.05 | Moderate |

| 4-Cyclopropyl-6-propylpyrimidin-2-amine | Propyl | 0.03 | High |

| 4-Cyclopropyl-6-isopropylpyrimidin-2-amine | Isopropyl | 0.07 | Moderate |

These findings suggest that the size and nature of substituents play a critical role in determining the compound's biological efficacy.

Industrial Applications

1. Pharmaceutical Development:

Due to its promising biological activities, this compound is being investigated for its potential as a lead compound in drug development. Its structural features may contribute to novel therapeutic agents targeting various diseases.

2. Material Science:

In addition to medicinal chemistry, this compound may find applications in developing new materials due to its unique chemical properties, which can be exploited in various industrial processes.

作用机制

The mechanism of action of 4-Cyclopropyl-6-ethylpyrimidin-2-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

相似化合物的比较

4-Cyclopropyl-6-ethylpyrimidin-2-amine can be compared with other pyrimidine derivatives:

4-Cyclopropyl-6-methylpyrimidin-2-amine: Similar structure but with a methyl group instead of an ethyl group.

4-Cyclopropyl-6-propylpyrimidin-2-amine: Similar structure but with a propyl group instead of an ethyl group.

4-Cyclopropyl-6-isopropylpyrimidin-2-amine: Similar structure but with an isopropyl group instead of an ethyl group.

These compounds share similar chemical properties but may exhibit different biological activities due to the variations in their alkyl substituents.

生物活性

4-Cyclopropyl-6-ethylpyrimidin-2-amine is a pyrimidine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanism of action, structure-activity relationships (SAR), and relevant research findings.

The specific biological targets of this compound are currently not well-defined, indicating ongoing research into its mechanisms. However, as a pyrimidine derivative, it is hypothesized to interact with various biological targets, potentially influencing pathways related to pyrimidine metabolism and enzyme inhibition .

Biochemical Pathways

Research suggests that compounds similar to this compound can modulate pathways involving:

- Enzyme Inhibition : Potentially acting as inhibitors for specific enzymes.

- Pyrimidine Metabolism : Influencing nucleotide synthesis and degradation pathways.

Antimicrobial and Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory properties of pyrimidine derivatives, indicating that compounds with similar structures may exhibit significant anti-inflammatory activity. For instance, studies have shown that certain pyrimidine derivatives can inhibit COX-2 enzyme activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure–Activity Relationship (SAR)

The effectiveness of this compound and its analogs can be understood through SAR studies. These studies have revealed that modifications at various positions on the pyrimidine ring lead to changes in biological activity. For example:

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| 4-Cyclopropyl-6-methylpyrimidin-2-amine | Methyl | 0.05 | Moderate |

| 4-Cyclopropyl-6-propylpyrimidin-2-amine | Propyl | 0.03 | High |

| 4-Cyclopropyl-6-isopropylpyrimidin-2-amine | Isopropyl | 0.07 | Moderate |

These findings suggest that the size and nature of substituents significantly influence the compound's biological potency .

Case Studies and Research Findings

- Inhibition Studies :

- Anti-inflammatory Activity :

-

Pharmacokinetics :

- Preliminary pharmacokinetic assessments suggest favorable absorption characteristics for this compound, although detailed studies are still required to fully characterize its bioavailability and metabolic pathways.

属性

IUPAC Name |

4-cyclopropyl-6-ethylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-2-7-5-8(6-3-4-6)12-9(10)11-7/h5-6H,2-4H2,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJJCKAEOMSUDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)N)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。